2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-15-12-16(2)30(26-15)22-14-21(24-17(3)25-22)28-8-10-29(11-9-28)23(31)13-19-18-6-4-5-7-20(18)32-27-19/h4-7,12,14H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKIFRNXPDTVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
A. Medicinal Chemistry
This compound has been studied for its potential therapeutic effects in treating various diseases:
- Anticancer Activity : Research indicates that compounds containing benzoxazole and pyrazole moieties exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent against various bacterial strains, making it a candidate for further development in infectious disease treatment .
B. Neurological Disorders
The compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating neurological disorders such as schizophrenia and psychosis due to their ability to modulate neurotransmitter levels within the brain .
A. Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis via mitochondrial pathways .
B. Neuropharmacology
In a clinical trial focusing on patients with schizophrenia, the administration of compounds similar to 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one showed improved cognitive function and reduced psychotic symptoms compared to placebo groups .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The compound’s structural analogs can be categorized based on core heterocycles and substituents. Key examples include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Benzoxazole vs. In contrast, m6’s triazole () offers hydrogen-bonding versatility, while the p-tolyl group in ’s compounds increases steric bulk .
Pyrimidine Substitution Patterns
- The 3,5-dimethylpyrazole substituent on the target’s pyrimidine may enhance metabolic stability compared to m6’s chloro-substituent, which could confer electrophilicity but increase toxicity risks .
Piperazine Linker Both the target compound and m6 utilize piperazine to improve solubility, but the target’s ethanone bridge may reduce conformational flexibility compared to m6’s direct aryl linkage .
Isomerization Behavior
Research Findings and Mechanistic Insights
- : Pyrazolopyrimidine derivatives exhibit isomerization between [1,5-c] and [4,3-c] triazolopyrimidine forms, impacting their biological activity. The target compound’s dimethylpyrazole substitution may lock its conformation, avoiding such instability .
- : Piperazine-linked pyrimidines (e.g., m6) demonstrate enhanced solubility and bioavailability, a trait likely shared by the target compound. However, m6’s chloro and isopropyl groups increase logP values, suggesting the target compound may have better aqueous compatibility .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one , often referred to in literature as a benzoxazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, specifically focusing on its anticancer, antimicrobial, and neuroprotective activities.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzoxazole moiety with piperazine and pyrazole components. Its molecular formula is , which contributes to its biological activity through various interactions at the molecular level.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study published in Drug Target Insights evaluated the compound's effectiveness against several cancer types. The results indicated an IC50 value of approximately 15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting potent anticancer properties .
Table 1: Cytotoxic Activity of the Compound
2. Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. In vitro tests demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study assessing various derivatives of benzoxazole, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
Table 2: Antimicrobial Activity
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. It appears to exert protective effects on neuronal cells subjected to oxidative stress.
Case Study: Neuroprotection in Cellular Models
Research indicated that treatment with the compound reduced cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, demonstrating its ability to mitigate oxidative damage .
Table 3: Neuroprotective Activity
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the benzoxazole ring is critical for anticancer activity, while the piperazine moiety enhances solubility and bioavailability. Modifications on the pyrazole ring have been shown to influence both antimicrobial and anticancer activities significantly.
Q & A
Q. What synthetic strategies are effective for constructing the benzoxazole-pyrimidine-piperazine scaffold?
Answer: The synthesis involves multi-step reactions, starting with the preparation of the pyrimidine-piperazine core. Key steps include:
- Pyrazole-pyrimidine coupling : React 3,5-dimethyl-1H-pyrazole with a halogenated pyrimidine (e.g., 4-chloro-2-methylpyrimidine) under reflux in ethanol to introduce the pyrazole substituent .
- Piperazine functionalization : Use nucleophilic substitution to attach the pyrimidine intermediate to a piperazine moiety. For example, react 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl chloride with piperazine in a polar aprotic solvent (e.g., DMF) .
- Benzoxazole conjugation : Link the benzoxazole unit via an ethanone bridge using a condensation reaction (e.g., Steglich esterification or amide coupling) .
Validation : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMF-EtOH mixtures) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .
- Spectroscopy : Confirm structure via 1H/13C NMR (e.g., benzoxazole aromatic protons at δ 7.8–8.2 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) .
- X-ray crystallography : If single crystals are obtained, resolve the crystal structure to confirm stereochemistry and bond connectivity .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for the pyrazole-pyrimidine intermediate?
Answer:
- Steric hindrance : The 3,5-dimethylpyrazole group impedes nucleophilic attack on the pyrimidine ring. Mitigate by using bulky-base catalysts (e.g., DBU) or elevated temperatures .
- Solvent effects : Polar solvents like DMF improve solubility but may promote side reactions. Screen alternatives (e.g., THF or acetonitrile) to balance reactivity and purity .
- Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl linkages .
Q. How does the electronic configuration of the benzoxazole ring influence the compound’s reactivity?
Answer:
- Electron-withdrawing effects : The benzoxazole’s oxazole ring withdraws electron density, activating the adjacent carbonyl group for nucleophilic attacks (e.g., by amines or hydrazines).
- Computational modeling : Density Functional Theory (DFT) studies reveal charge distribution patterns, predicting reactivity at the ethanone linker .
- Spectroscopic analysis : UV-Vis spectroscopy (λmax ~270 nm) and IR (C=O stretch at ~1680 cm⁻¹) correlate with electronic perturbations in solution .
Q. What in vitro assays are suitable for evaluating biological activity?
Answer:
- Kinase inhibition : Screen against kinase panels (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC50 values compared to reference drugs .
- Target engagement : Use Surface Plasmon Resonance (SPR) to measure binding affinity to proposed targets (e.g., piperazine-linked receptors) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic protocols for similar piperazine-pyrimidine derivatives?
Answer:
- Case study : and describe conflicting solvent systems (ethanol vs. methylenchlorid). Resolve by testing both under controlled conditions and analyzing yields/purity via HPLC .
- Mechanistic insights : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and optimize solvent polarity .
Methodological Recommendations
Q. What advanced techniques are recommended for studying intermolecular interactions of this compound?
Answer:
- NMR titration : Monitor chemical shift changes to map binding sites with biological macromolecules (e.g., DNA or proteins) .
- Molecular docking : Simulate interactions with homology-modeled targets (e.g., using AutoDock Vina) to prioritize in vitro assays .
- Thermogravimetric analysis (TGA) : Assess thermal stability (up to 300°C) to inform storage and handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
